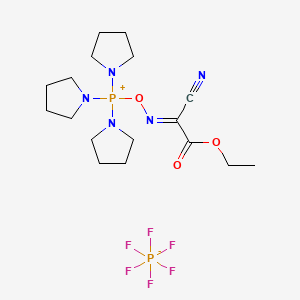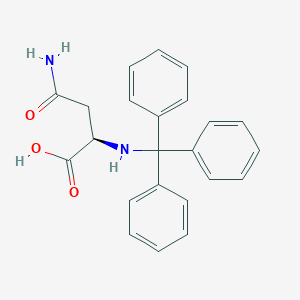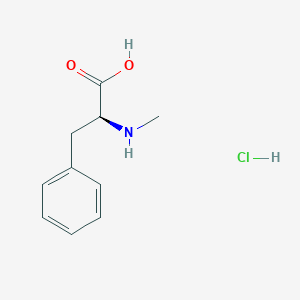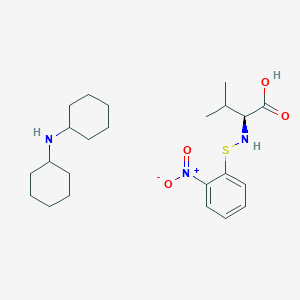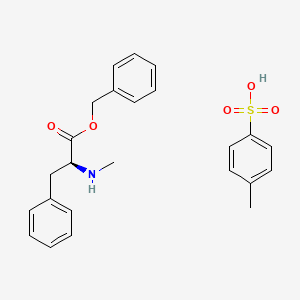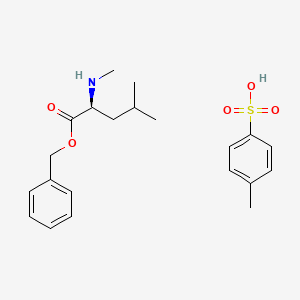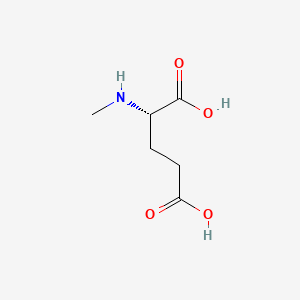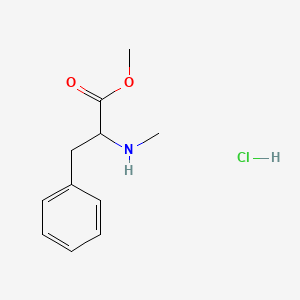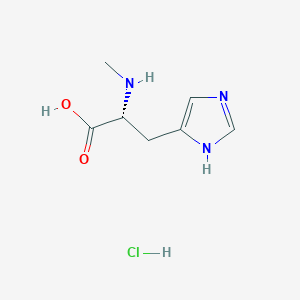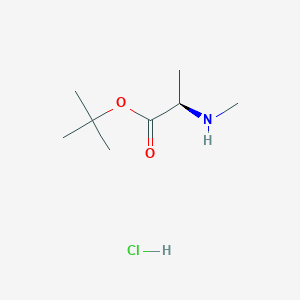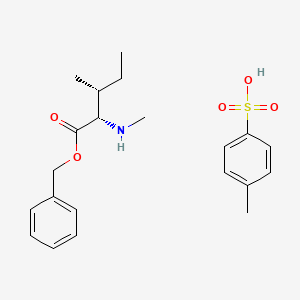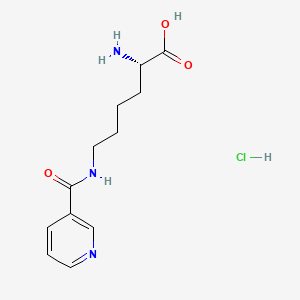
H-Lys(nicotinoyl)-OH hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-OMe.2HCl is a derivative of lysine . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis analysis of similar compounds like H-Lys(Boc)-OMe.HCl is available , but specific synthesis information for H-Lys(nicotinoyl)-OH hcl was not found.Molecular Structure Analysis
The molecular structure of similar compounds like H-Lys(Boc)-OMe.HCl has been analyzed . The molecular formula for H-Lys(Boc)-OMe.HCl is C12H24N2O4·HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like H-Lys(Boc)-OMe.HCl have been analyzed . It is a solid, white to light yellow powder to crystal .Applications De Recherche Scientifique
Biomedical Applications
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features .
Drug Delivery
PHGs are being explored for their potential in drug delivery. Their chemical and physical responsiveness to stimuli, intrinsic biocompatibility, chemical accessibility, tunability, and the generation of a physiologically relevant environment make them ideal for this application .
Diagnostic Tools for Imaging
PHGs can also be used as diagnostic tools for imaging. The ability to modify these materials and their biocompatibility makes them suitable for this purpose .
Tissue Engineering
PHGs have shown promise in the field of tissue engineering. For example, the Fmoc-K3 hydrogel, which is a more rigid one (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bioprinting Applications
A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Synthesis of Biotinylated Lysine Derivatives
Lysine derivatives, such as “H-Lys(Boc)-OtBu · HCl”, are used for the synthesis of biotinylated lysine derivatives or chromophores and fluorophores coupled to Lys .
Safety and Hazards
Mécanisme D'action
Target of Action
H-Lys(nicotinoyl)-OH hcl is a derivative of the essential amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
The compound interacts with its targets through the lysine residue. The nicotinoyl group attached to the lysine residue may enhance the compound’s interaction with its targets, leading to changes in the target’s function . .
Biochemical Pathways
H-Lys(nicotinoyl)-OH hcl, being a lysine derivative, is likely to be involved in the same biochemical pathways as lysine. This includes protein synthesis, energy production, and the synthesis of other important biomolecules . The compound’s effect on these pathways and their downstream effects is subject to further investigation.
Pharmacokinetics
The pharmacokinetic properties of H-Lys(nicotinoyl)-OH hcl, including its absorption, distribution, metabolism, and excretion (ADME), are not well documented. As a derivative of lysine, it might be expected to have similar ADME properties. The addition of the nicotinoyl group could potentially alter these properties, affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of H-Lys(nicotinoyl)-OH hcl are likely to be dependent on its interaction with its targets. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have beneficial effects on physical performance and recovery . .
Action Environment
The action, efficacy, and stability of H-Lys(nicotinoyl)-OH hcl could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism
Propriétés
IUPAC Name |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKVAIEPHOTKE-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(nicotinoyl)-OH hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)
